molecular formula C9H6FNO B13009033 2-Fluoroquinolin-8-ol

2-Fluoroquinolin-8-ol

Cat. No.: B13009033
M. Wt: 163.15 g/mol
InChI Key: WCXGTOXVYJAQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoroquinolin-8-ol is a fluorinated derivative of quinolin-8-ol, a compound known for its diverse biological activities. The incorporation of a fluorine atom into the quinoline ring enhances its chemical properties, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoroquinolin-8-ol involves the reaction of benzyloxy-2-chloroquinoline with fluorine-18 labelled potassium cryptand fluoride, followed by catalytic hydrogenation. This method yields high radiochemical purity and specific activity .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and cost-effectiveness. The use of automated synthesis and purification systems is common to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoroquinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroquinolin-8-ol involves its interaction with specific molecular targets. In the context of PET imaging, it binds to amyloid plaques in the brain, allowing for the visualization of these structures in Alzheimer’s disease models. The fluorine atom enhances its binding affinity and specificity, making it a valuable tool for diagnostic imaging .

Comparison with Similar Compounds

Uniqueness: 2-Fluoroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its enhanced binding affinity and specificity make it particularly valuable in diagnostic imaging applications .

Properties

IUPAC Name

2-fluoroquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXGTOXVYJAQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.